An In-depth Technical Guide to the Synthesis and Characterization of Zinc Orotate
An In-depth Technical Guide to the Synthesis and Characterization of Zinc Orotate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of zinc orotate, a compound of significant interest in nutritional science and pharmaceutical development due to its high bioavailability. This document details experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways and experimental workflows.
Introduction
Zinc orotate is a salt formed between zinc and orotic acid (formerly known as vitamin B13). Orotic acid, an intermediate in pyrimidine biosynthesis, is believed to act as a carrier molecule, facilitating the transport of zinc across cellular membranes.[1] This enhanced bioavailability makes zinc orotate a preferred form for zinc supplementation, which is crucial for numerous physiological processes, including immune function, cellular metabolism, and enzymatic activity.[1][2] This guide will explore the common methods for its synthesis and the analytical techniques employed for its characterization.
Synthesis of Zinc Orotate
The most common method for the synthesis of zinc orotate is through a precipitation reaction in an aqueous solution.[3][4] The following protocol is a generalized procedure based on available literature.
Experimental Protocol: Precipitation Method
Materials:
-
Orotic acid (C₅H₄N₂O₄)
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Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) or another soluble zinc salt
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Deionized water
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Ethanol (for washing)
Procedure:
-
Dissolution of Orotic Acid: Suspend orotic acid in deionized water. The solubility of orotic acid in water is low, so heating and stirring are necessary to achieve a saturated solution. The pH may be adjusted to neutral or slightly alkaline to facilitate dissolution and deprotonation of the carboxylic acid group.
-
Dissolution of Zinc Salt: In a separate vessel, dissolve zinc acetate dihydrate in deionized water.
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Precipitation: Slowly add the zinc acetate solution to the orotic acid solution with constant stirring. A white precipitate of zinc orotate will form immediately.
-
Reaction Completion and Aging: Continue stirring the mixture for a defined period (e.g., 1-2 hours) to ensure complete reaction. The mixture can be gently heated to promote crystal growth.
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Filtration and Washing: Isolate the white solid precipitate by vacuum filtration. Wash the product multiple times with deionized water to remove any unreacted starting materials and byproducts, followed by a final wash with ethanol to aid in drying.
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Drying: Dry the purified zinc orotate in an oven at a specified temperature (e.g., 180°C) to a constant weight.[4] The drying temperature is crucial for obtaining the desired hydration state.
A reported yield for this method is approximately 78.6%.[4]
Characterization of Zinc Orotate
Thorough characterization is essential to confirm the identity, purity, and structural properties of the synthesized zinc orotate. The following are key analytical techniques employed.
X-Ray Diffraction (XRD)
Single-crystal X-ray diffraction provides definitive information about the crystal structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystal Growth: Grow single crystals of zinc orotate suitable for diffraction. This can be achieved by slow evaporation of the solvent from a dilute reaction mixture or by vapor diffusion techniques.
-
Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature using a specific X-ray source (e.g., Mo-Kα radiation).
-
Structure Solution and Refinement: Process the collected data to determine the unit cell parameters, space group, and atomic coordinates. The structure is then solved and refined using appropriate crystallographic software.
A study on zinc bis[orotate(1-)] octahydrate revealed a monoclinic crystal system with the space group P2₁/c.[5]
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of zinc orotate.
Experimental Protocol: Thermogravimetric Analysis
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Sample Preparation: Place a small, accurately weighed amount of the zinc orotate sample into an alumina or platinum crucible.
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Analysis: Place the crucible in the TGA instrument. Heat the sample under a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., room temperature to 800 °C).[3]
-
Data Interpretation: The resulting TGA curve plots mass loss against temperature. The decomposition steps can be correlated with the loss of water molecules and the subsequent decomposition of the organic ligand.
For zinc orotate dihydrate, an initial mass loss of around 8.9% between 25 and 300 °C corresponds to the loss of two water molecules.[3][4] Further decomposition occurs at higher temperatures, ultimately leaving a residue of zinc oxide (ZnO).[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule and confirm the coordination of the orotate ligand to the zinc ion.
Experimental Protocol: FTIR Spectroscopy
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Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried zinc orotate sample with finely ground potassium bromide. Press the mixture into a transparent disk.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum over a typical range (e.g., 4000-400 cm⁻¹).
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Spectral Analysis: Compare the spectrum of zinc orotate with that of orotic acid. The disappearance or significant shift of the carboxylic acid O-H and C=O stretching vibrations, and the appearance of new bands corresponding to the coordinated carboxylate group, confirm the formation of the zinc salt.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for different forms of zinc orotate.
Table 1: Chemical and Physical Properties of Zinc Orotate Forms
| Property | Zinc Orotate (Anhydrous) | Zinc Orotate Dihydrate | Zinc Bis[orotate(1-)] Octahydrate |
| Molecular Formula | C₁₀H₆N₄O₈Zn[6] | C₁₀H₁₀N₄O₁₀Zn[7] | Zn(C₅H₃N₂O₄)₂·8H₂O[5] |
| Molecular Weight | 375.6 g/mol [6] | 411.6 g/mol [7] | 519.7 g/mol |
| Appearance | White to off-white powder | White crystalline powder[8] | Crystalline solid |
| Zinc Content (Theoretical) | 17.41% | 15.89% | 12.58% |
| Zinc Content (Experimental) | - | 15.68%[3] | - |
Table 2: Crystallographic Data for Zinc Bis[orotate(1-)] Octahydrate [5]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 10.884(2) Å |
| b | 12.896(1) Å |
| c | 6.954(1) Å |
| β | 98.27(1)° |
| Z | 2 |
Table 3: Thermal Decomposition Data for Zinc Orotate Dihydrate [3]
| Temperature Range (°C) | Mass Loss (%) | Assignment |
| 25 - 300 | ~8.9 | Loss of 2 water molecules |
| 300 - 420 | ~64.9 | Decomposition of orotate ligand (release of CO) |
| 490 - 800 | ~8.42 | Decomposition of remnant cyanurate anions |
| Residue | ~18.4% | ZnO |
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of zinc orotate.
Cellular Uptake and Biological Role of Zinc Orotate
Caption: Proposed mechanism for cellular uptake and biological roles of zinc orotate.
References
- 1. Zinc Orotate|CAS 68399-76-8|Research Chemical [benchchem.com]
- 2. Zinc orotate | 68399-76-8 | FZ33877 | Biosynth [biosynth.com]
- 3. Synthesis and Study of Zinc Orotate and Its Synergistic Effect with Commercial Stabilizers for Stabilizing Poly(Vinyl Chloride) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Zinc Orotate | C10H6N4O8Zn | CID 108934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Zinc orotate dihydrate | C10H10N4O10Zn | CID 46942247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Zinc Orotate Dihydrate Manufacturers, with SDS [mubychem.com]
